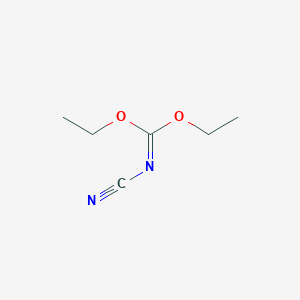

diethyl N-cyanocarbonimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

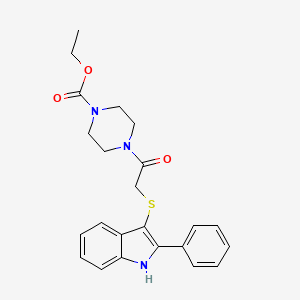

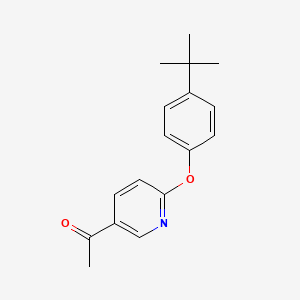

Diethyl N-cyanocarbonimidate (also known as ethyl N-cyanoethoxycarboximidate ) is a chemical compound with the molecular formula C₆H₁₀N₂O₂ . It falls under the category of carbonimidic acid derivatives . The compound is characterized by its cyanocarbonimidate functional group, which consists of a cyano group (CN) attached to a carbon atom that is also bonded to two ethoxy (OC₂H₅) groups .

Synthesis Analysis

The synthesis of diethyl N-cyanocarbonimidate involves the reaction of ethyl N-cyanoethoxycarboximidate with suitable reagents. The exact synthetic pathway may vary, but one common method is the reaction of ethyl N-cyanoethoxycarboximidate with hydroxylamine , resulting in the formation of 5-amino-3-ethoxy-1,2,4-oxadiazole .

Aplicaciones Científicas De Investigación

Cycloaddition Chemistry

Diethyl N-cyanocarbonimidate participates in cycloaddition reactions, which are powerful tools for constructing complex molecules. Specifically, it can undergo 1,3-dipolar cycloaddition, leading to the formation of heterocyclic compounds. These reactions often involve azides, alkynes, and other dipolarophiles, resulting in diverse ring systems. Researchers have harnessed this chemistry for the synthesis of bioactive compounds, pharmaceutical intermediates, and functional materials.

Desulfurization Approach

In recent studies, iron-mediated desulfurization methods have been employed to synthesize substituted cyanamides from isothiocyanates. This approach involves nucleophilic addition followed by desulfurization, providing a sustainable route to cyanamide derivatives . Researchers appreciate the efficiency and mild reaction conditions of this strategy.

Propiedades

IUPAC Name |

diethoxymethylidenecyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-9-6(8-5-7)10-4-2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUGFCKFSMKNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC#N)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl N-cyanocarbonimidate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913545.png)